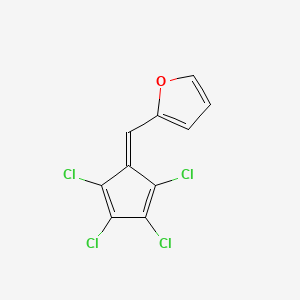
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- is a chemical compound characterized by its unique structure, which includes a furan ring and a tetrachlorocyclopentadienylidene moiety
Preparation Methods
The synthesis of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- typically involves the reaction of furan derivatives with tetrachlorocyclopentadiene. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Chemical Reactions Analysis
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Scientific Research Applications
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- involves its interaction with cellular components. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the furan ring, which allows it to intercalate between DNA base pairs. Additionally, the tetrachlorocyclopentadienylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function .
Comparison with Similar Compounds
Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- can be compared with other furan derivatives, such as:
Furan-2-carboxylic acid: Unlike Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)-, furan-2-carboxylic acid is primarily used in the synthesis of pharmaceuticals and agrochemicals.
2,5-Dimethylfuran: This compound is used as a biofuel due to its high energy density and stability.
Properties
CAS No. |
129958-47-0 |
|---|---|
Molecular Formula |
C10H4Cl4O |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
2-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]furan |
InChI |
InChI=1S/C10H4Cl4O/c11-7-6(4-5-2-1-3-15-5)8(12)10(14)9(7)13/h1-4H |
InChI Key |
UFNDBKHPWLFHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















